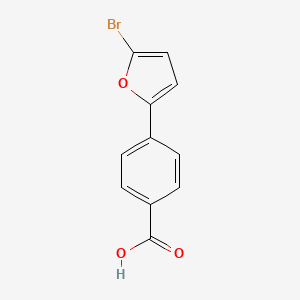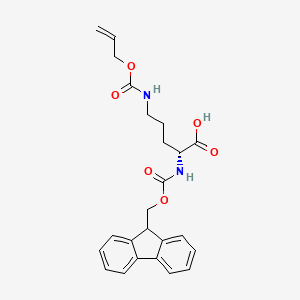
2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, gas, color, etc.) and smell .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves reactions between different reagents, under specific conditions of temperature, pressure, and pH .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, or how it behaves under different types of chemical analysis .Physical And Chemical Properties Analysis
This includes studying properties such as boiling point, melting point, solubility, density, and reactivity with other compounds .Wissenschaftliche Forschungsanwendungen
Marine Drug Synthesis :
- 4H-Chromene-2-carboxylic acid ester derivatives, key intermediates in the synthesis of antitumor antibiotic tetrahydroisoquinoline natural products, are synthesized using compounds related to 2-(4-Tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride (Li et al., 2013).
Organic Light-Emitting Diodes (OLEDs) :
- Compounds analogous to this compound, such as 4-(dicyanomethylidene)-2-tert-butyl-6-(2-(1-(4-tert-butylphenyl)-1,2,3,4-tetrahydroquinolin-6-yl)vinyl)-4H-pyran, are used in OLEDs due to their excellent electrostability and luminance efficiency (Chang & Chow, 2011).
Catalysis in Polymerization :
- Complexes involving quinoline-imine derivatives, related to this compound, serve as pre-catalysts in ethylene polymerization and ring-opening polymerization (ROP), exhibiting high catalytic activity and offering potential in polymer synthesis (Ma et al., 2014).
High-Performance Liquid Chromatography (HPLC) :
- 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound similar to this compound, is used as a sensitive fluorescence derivatization reagent in HPLC for both primary and secondary alcohols (Yoshida et al., 1992).
Sensors and Actuators :
- Palladium complexes based on 2-aryl substituted-8-hydroxyquinoline, which are structurally similar to this compound, have been used in nanogravimetric sensors for carbon monoxide detection, demonstrating good reproducibility and sensitivity (Antonaroli et al., 2015).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-tert-butylbenzyl chloride, have been known to react at the benzylic position .
Mode of Action
It can be inferred from related compounds that it may involve reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interactions with its targets.
Biochemical Pathways
Based on the potential mode of action, it can be inferred that the compound may affect pathways involving the benzylic position of molecules . The downstream effects of these changes would depend on the specific targets and pathways involved.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-13-5-10-18-16(11-13)17(20(22)24)12-19(23-18)14-6-8-15(9-7-14)21(2,3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQZGFFCHFHJOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(Cyclohexylmethyl)amino]pyridine-2carboxylic acid](/img/structure/B1393506.png)
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393508.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1393509.png)


![N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1393515.png)

![[3-(Benzyloxy)thien-2-yl]methanol](/img/structure/B1393519.png)


![7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393525.png)

